![molecular formula C22H21ClN4O2S B2411163 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-48-5](/img/structure/B2411163.png)
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activities
Quinazoline derivatives, including those containing piperazine analogs, have demonstrated potent antiproliferative activities against various cancer cell lines. In a study by Li et al. (2020), a derivative containing a similar structure exhibited biological activity comparable to the control gefitinib against A549 and PC-3 cells, showing its potential as an antitumor agent Li, Chen, Hu, Zhu, Liu, Fu, Wang, Ouyang (2020). Furthermore, Zhang et al. (2016) synthesized quinazoline derivatives with antiproliferative activity against various cancer cell lines, providing insights into the potential mechanisms of action Zhang, Yang, Tang, Cao, Ren, Gao, Liao, Xu (2016).
Antibacterial Activity
Compounds with a quinazoline framework have shown significant antibacterial properties. Appani, Bhukya, and Gangarapu (2016) discovered that some quinazoline derivatives were highly effective against bacteria like Proteus vulgaris and Bacillus subtilis Appani, Bhukya, Gangarapu (2016). Additionally, Patel, Patel, Kumari, and Patel (2012) synthesized s-triazine derivatives with quinazoline and piperazine moieties, displaying notable antibacterial properties Patel, Patel, Kumari, Patel (2012).
Antihypertensive Properties
Quinazoline derivatives have also been studied for their potential in treating hypertension. In a study by Yen et al. (1996), a quinazoline derivative showed significant antihypertensive activity in spontaneously hypertensive rats, suggesting its use in hypertension treatment Yen, Sheu, Peng, Lee, Chern (1996).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of quinazoline and piperazine derivatives. Abele et al. (2012) explored the synthesis of oxazino- and thiazinoquinazolines, highlighting the diverse potential of these compounds in various applications Abele, Popelis, Višnevska (2012). Kumar and Kumar (2021) investigated the antibacterial activity of synthesized Terazosin derivatives, offering insights into their potential use in medical applications Kumar, Kumar, Mazumdar (2021).
Propiedades
IUPAC Name |
9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-5-17(6-4-16)25-9-11-26(12-10-25)20(28)15-2-7-18-19(14-15)24-22-27(21(18)29)8-1-13-30-22/h2-7,14H,1,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDHMUBCWPKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)N=C2SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)

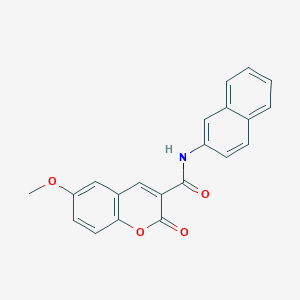
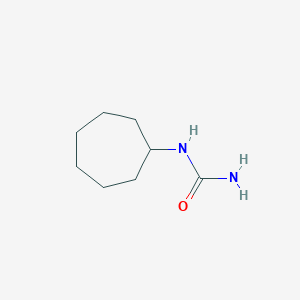


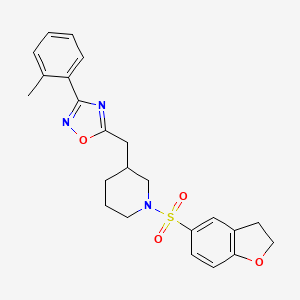

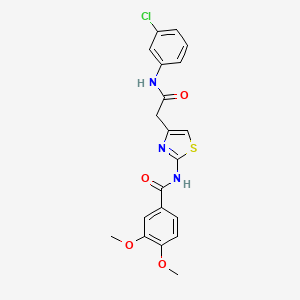
![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)
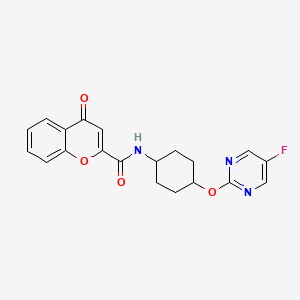
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)